REACTION_SMILES
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[C:26](=[O:27])=[O:28].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH:6]([NH:7][CH:8]([CH3:9])[CH3:10])([CH3:11])[CH3:12].[O:13]1[C:14]([C:23](=[O:24])[OH:25])=[CH:15][O:16][c:17]2[c:18]1[cH:19][cH:20][cH:21][cH:22]2>>[O:13]1[C:14]([C:23](=[O:24])[OH:25])=[C:15]([C:26](=[O:27])[OH:28])[O:16][c:17]2[c:18]1[cH:19][cH:20][cH:21][cH:22]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1=COc2ccccc2O1
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Name
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Type
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product
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Smiles
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O=C(O)C1=C(C(=O)O)Oc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |